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molecular formula C18H14O3 B8485528 7-(Benzyloxy)-2-naphthoic acid CAS No. 188904-08-7

7-(Benzyloxy)-2-naphthoic acid

Cat. No. B8485528
M. Wt: 278.3 g/mol
InChI Key: RISJULZHRZZOBS-UHFFFAOYSA-N
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Patent
US07001900B2

Procedure details

A suspension of 7-benzyloxy-2-naphthoic acid (208 mg, 0.75 mmol) and 10% palladium on carbon (208 mg) in 1,4-cyclohaxadiene (1 mL) and ethanol (2 mL) is heated at 60° C. for 24 hours. The reaction is allowed to cool and filtered through a plug of AG50W×2 resin (H+ form). The plug is washed with methanol and the washes are evaporated to dryness to give 7-hydroxy-2-naphthoic acid as a tan solid (87 mg, 62%). 1H NMR (400 MHz, CD3OD) δ 8.4, 7.8, 7.2.
Quantity
208 mg
Type
reactant
Reaction Step One
Quantity
208 mg
Type
catalyst
Reaction Step One
[Compound]
Name
1,4-cyclohaxadiene
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:18]=[C:17]2[C:12]([CH:13]=[CH:14][C:15]([C:19]([OH:21])=[O:20])=[CH:16]2)=[CH:11][CH:10]=1)C1C=CC=CC=1>[Pd].C(O)C>[OH:8][C:9]1[CH:18]=[C:17]2[C:12]([CH:13]=[CH:14][C:15]([C:19]([OH:21])=[O:20])=[CH:16]2)=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
208 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C=CC(=CC2=C1)C(=O)O
Name
Quantity
208 mg
Type
catalyst
Smiles
[Pd]
Name
1,4-cyclohaxadiene
Quantity
1 mL
Type
solvent
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered through a plug of AG50W×2 resin (H+ form)
WASH
Type
WASH
Details
The plug is washed with methanol
CUSTOM
Type
CUSTOM
Details
the washes are evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C=CC(=CC2=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 87 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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